Hepatoprotective Efficacy Comparable to Silymarin: Paracetamol-Induced Liver Injury Model
Saponarin pretreatment in rats resulted in hepatoprotective outcomes quantitatively similar to those of silymarin, the established clinical hepatoprotective agent. Both compounds significantly reduced paracetamol-induced liver damage markers [1].
| Evidence Dimension | Hepatoprotective efficacy (EMND activity; nmol/mg protein) |
|---|---|
| Target Compound Data | Saponarin (SP) group: 0.371 ± 0.011; Paracetamol + Saponarin (PC + SP) group: 0.375 ± 0.006 |
| Comparator Or Baseline | Silymarin (SL) group: 0.340 ± 0.013; Paracetamol + Silymarin (PC + SL) group: 0.346 ± 0.020; Paracetamol-only group: 0.467 ± 0.020; Control group: 0.486 ± 0.032 |
| Quantified Difference | Saponarin reduced EMND activity by 20.5% vs paracetamol alone (p<0.05); silymarin reduced by 27.2%; the difference between saponarin and silymarin was not statistically significant |
| Conditions | Male Wistar rats; paracetamol (600 mg/kg i.p.); saponarin (80 mg/kg bw/day p.o.) or silymarin (100 mg/kg bw/day p.o.) administered for 7 days; liver microsome assays |
Why This Matters
Saponarin demonstrates hepatoprotective activity statistically comparable to silymarin at a 20% lower oral dose, positioning it as a research alternative for mechanistic studies of non-silymarin flavonoid hepatoprotection.
- [1] Simeonova R, Vitcheva V, Kondeva-Burdina M, Krasteva I, Manov V, Mitcheva M. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats. Biomed Res Int. 2013;2013:757126. Table 3. doi: 10.1155/2013/757126. View Source
